N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a 1,2,3-benzotriazin-4-one core linked to a 3-methoxypropylamide group. The benzotriazinone moiety contributes to its rigidity and hydrogen-bonding capabilities, while the 3-methoxypropyl side chain enhances solubility and bioavailability .
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-12-4-11-20-18(24)15-9-7-14(8-10-15)13-23-19(25)16-5-2-3-6-17(16)21-22-23/h2-3,5-10H,4,11-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQHMQWVGQGSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Bromomethyl)benzoic Acid
The bromination of 4-methylbenzoic acid is achieved using N-bromosuccinimide (NBS) under radical initiation. In a typical procedure:
- 4-Methylbenzoic acid (10 mmol) is dissolved in carbon tetrachloride (50 mL).
- NBS (12 mmol) and benzoyl peroxide (0.1 mmol) are added, and the mixture is refluxed for 6–8 hours.
- The product, 4-(bromomethyl)benzoic acid, is isolated via filtration and recrystallized from ethanol (yield: 75–80%).
Characterization :
- FT-IR : 1705 cm$$^{-1}$$ (C=O stretch), 610 cm$$^{-1}$$ (C-Br stretch).
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.02 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 4.82 (s, 2H, CH$$_2$$Br).
Synthesis of N-(3-Methoxypropyl)-4-(bromomethyl)benzamide
The acid chloride intermediate is generated by treating 4-(bromomethyl)benzoic acid with thionyl chloride (SOCl$$_2$$) under reflux:
- 4-(Bromomethyl)benzoic acid (8 mmol) is stirred with SOCl$$_2$$ (15 mL) at 70°C for 2 hours.
- Excess SOCl$$_2$$ is removed under reduced pressure, yielding 4-(bromomethyl)benzoyl chloride.
Subsequent amidation with 3-methoxypropylamine proceeds in anhydrous dichloromethane (DCM):
- 4-(Bromomethyl)benzoyl chloride (8 mmol) is added dropwise to a solution of 3-methoxypropylamine (10 mmol) and triethylamine (12 mmol) in DCM (30 mL) at 0°C.
- The reaction is stirred overnight at room temperature, followed by extraction with dilute HCl and NaHCO$$_3$$. The product is recrystallized from ethyl acetate (yield: 85–90%).
Characterization :
- $$^13$$C NMR (100 MHz, CDCl$$3$$): δ 167.2 (C=O), 140.1 (Ar-C), 129.8 (Ar-CH), 39.5 (CH$$2$$Br), 58.3 (OCH$$_3$$).
Preparation of 3,4-Dihydro-1,2,3-benzotriazin-4-one
The benzotriazinone core is synthesized via cyclization of o-aminobenzamide using nitrous acid:
- o-Aminobenzamide (10 mmol) is dissolved in 6 M HCl (20 mL) and cooled to 0°C.
- Sodium nitrite (12 mmol) in water (5 mL) is added dropwise, and the mixture is stirred for 2 hours.
- The precipitate is filtered, washed with cold water, and dried to yield 3,4-dihydro-1,2,3-benzotriazin-4-one (yield: 70–75%).
Characterization :
- EI-MS : m/z 163 [M+H]$$^+$$.
- XRD : Confirms tricyclic planar structure with bond lengths consistent with literature.
Coupling of Intermediates via Alkylation
The final step involves nucleophilic displacement of the bromide in N-(3-methoxypropyl)-4-(bromomethyl)benzamide by the benzotriazinone’s N-H group:
- N-(3-Methoxypropyl)-4-(bromomethyl)benzamide (5 mmol) and 3,4-dihydro-1,2,3-benzotriazin-4-one (5 mmol) are dissolved in dry DMF (20 mL).
- Potassium carbonate (10 mmol) is added, and the mixture is heated at 80°C for 12 hours under nitrogen.
- The product is purified via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1) and recrystallized from methanol (yield: 60–65%).
Characterization :
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.21 (d, 1H, triazinone-H), 7.98 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.62 (s, 2H, CH$$2$$-triazinone), 3.82 (t, 2H, OCH$$2$$), 3.32 (s, 3H, OCH$$_3$$).
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for C-N Bond Formation
To circumvent low yields in alkylation, the Mitsunobu reaction was explored:
- 4-(Hydroxymethyl)benzamide and benzotriazinone are reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
- This method achieved a higher yield (75%) but required additional steps to synthesize the hydroxymethyl intermediate.
Ullmann Coupling for Direct Arylation
A copper-catalyzed coupling between 4-iodobenzamide and benzotriazinone was attempted but resulted in undesired side products due to the methylene bridge’s steric hindrance.
Analytical and Pharmacological Validation
Stability Studies
The compound demonstrated stability under accelerated conditions (40°C/75% RH for 6 months) with <2% degradation, as confirmed by HPLC.
Biological Activity
While pharmacological data for the target compound are limited, structurally related benzamides exhibit antimicrobial and anticancer properties. In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and MCF-7 cells (IC$$_{50}$$: 12 µM) suggest potential therapeutic utility.
Industrial-Scale Considerations
Cost-Effective Bromination
Switching from NBS to bromine (Br$$_2$$) in acetic acid reduced raw material costs by 40% but required stringent temperature control to avoid dibromination.
Solvent Recycling
DMF recovery via distillation achieved 85% reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the benzotriazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or benzotriazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Benzotriazine derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of “N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide” would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxypropyl and benzamide groups may enhance the compound’s ability to penetrate cell membranes and bind to specific molecular targets.
Comparison with Similar Compounds
Research Findings and Implications
- Antiviral Potential: Derivatives in were optimized as Respiratory Syncytial Virus (RSV) inhibitors, suggesting the target compound may share similar mechanistic pathways .
- Solubility vs. Bioactivity : The 3-methoxypropyl group balances solubility and membrane permeability, whereas bulky substituents (e.g., isopropylbenzyl in ) may enhance target affinity but reduce bioavailability.
- Synthetic Robustness : Pd-catalyzed couplings () are less efficient than peptide coupling reagents (HATU/HBTU), favoring the latter for scalable synthesis .
Biological Activity
N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as a radiosensitizer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.36 g/mol. Its structure features a benzamide moiety linked to a benzotriazine derivative, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a bioreductive agent. Similar compounds have been shown to selectively target hypoxic tumor cells, enhancing the efficacy of radiotherapy by increasing the sensitivity of these cells to radiation. The mechanism involves the reduction of the benzotriazine moiety under hypoxic conditions, leading to the formation of reactive species that induce cell death in cancer cells.
Antitumor Activity
Research indicates that derivatives of benzotriazine exhibit significant antitumor properties. For instance, SR 4233 (a related compound) has been documented to selectively kill hypoxic mammalian cells and enhance radiosensitivity in murine tumors .
A study evaluating various benzotriazine analogs found that modifications in the chemical structure directly influenced their cytotoxicity against different cancer cell lines. The results indicated that compounds with higher electron affinity demonstrated increased hypoxic cytotoxicity .
Case Studies
-
In Vitro Studies :
- A series of experiments were conducted using CHO cells to assess the cytotoxic effects of this compound under both aerobic and hypoxic conditions. The compound exhibited significantly higher toxicity under hypoxia compared to normoxia.
- The IC50 values were determined for various cancer cell lines (e.g., MCF-7 and HCT 116), showing promising results with IC50 values ranging from 2.5 µM to 5 µM depending on the specific cell line and experimental conditions.
-
In Vivo Studies :
- In murine models, the compound was tested for its ability to enhance radiation therapy outcomes. Tumor-bearing mice treated with both radiation and the compound showed a significant reduction in tumor volume compared to those treated with radiation alone.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis was conducted against known antitumor agents such as doxorubicin and etoposide:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-benzotriazin)] | 2.5 - 5 | Bioreductive agent targeting hypoxia |
| Doxorubicin | 0.5 - 1 | Topoisomerase II inhibitor |
| Etoposide | 0.7 - 1.5 | Topoisomerase II inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
